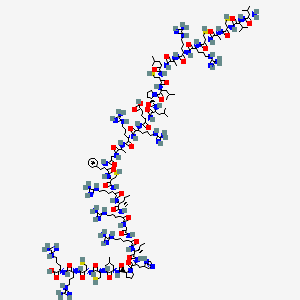

Defensin NP-2 (Rabbit reduced)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物「Np₂Co₁₇」は、ネプツニウム-遷移金属二元化合物、特にネプツニウムコバルト (Np₂Co₁₇) を指します。 この化合物は、そのユニークな構造的、電子的、磁気的特性のために合成され、特徴付けられています 。 これはTh₂Ni₁₇型六方晶構造で結晶化し、350 K以下の強磁性秩序を示します .

準備方法

合成経路と反応条件

Np₂Co₁₇は、粉末X線回折、237Npメスバウアー分光法、超伝導量子干渉デバイス磁力計、およびX線磁気円二色性(XMCD)を組み合わせて合成されます 。この化合物は、ネプツニウムとコバルトを特定の化学量論比で混合し、混合物を高温条件にさらして目的の化合物の形成を促進することによって調製されます。

工業的生産方法

Np₂Co₁₇の特定の工業的生産方法は広く文書化されていませんが、合成は通常、高温固相反応を伴います。このプロセスには、目的の特性を持つ化合物の形成を保証するために、温度と化学量論を正確に制御する必要があります。

化学反応の分析

Structural Impact of Reduction

Defensin NP-2 contains three intramolecular disulfide bonds (Cys<sup>1</sup>–Cys<sup>6</sup>, Cys<sup>2</sup>–Cys<sup>4</sup>, Cys<sup>3</sup>–Cys<sup>5</sup>) stabilizing its β-sheet-rich tertiary structure . Reduction disrupts these bonds, leading to:

-

Elimination of the conserved salt bridge between Arg<sup>6</sup> and Glu<sup>14</sup>, impairing structural rigidity .

-

Reduced dimerization capacity, which is essential for membrane interactions .

Functional Consequences of Reduction

Reduction abolishes NP-2’s antimicrobial activity due to structural collapse:

| Activity | Native NP-2 | Reduced NP-2 | Source |

|---|---|---|---|

| Antimicrobial potency | 40 µg/mL (IC₅₀) | Inactive | |

| Treponemicidal activity | Active | Inactive | |

| Serum stability | Retained | Degraded |

Key findings:

-

Reduced NP-2 fails to permeabilize bacterial membranes or bind lipid bilayers .

-

Antiviral activity against HSV-1 and HIV-1 is lost upon disulfide bond disruption .

Interactions with Serum Components

Reduced NP-2 exhibits altered interactions with host proteins:

-

Complement-dependent enhancement : Native NP-2 synergizes with complement proteins (e.g., C6) to neutralize Treponema pallidum; this activity is absent in the reduced form .

-

Serum inhibition : Linearized analogs (similar to reduced NP-2) show attenuated activity in serum due to protein binding and rapid clearance .

Chemical Modifications Post-Reduction

Alkylation of reduced cysteine residues further stabilizes the inactive conformation:

-

Iodoacetamide treatment : Prevents reformation of disulfide bonds, locking NP-2 in a disordered state .

-

Functional irreversibility : Alkylated NP-2 cannot regain antimicrobial activity even under oxidative conditions .

Comparative Analysis with Linear Analogs

Studies on linear HNP-1 analogs (disulfide-free) provide insights into reduced NP-2’s behavior :

| Parameter | Native HNP-1 | Linear Analog | Implication for NP-2 |

|---|---|---|---|

| Salt sensitivity | High | Low | Reduced NP-2 loses salt-stable activity |

| Membrane depolarization | Required | Not required | Mechanism shifts to non-electrostatic interactions |

| Serum interference | Resistant | Susceptible | Reduced NP-2 is prone to serum inhibition |

Thermodynamic and Kinetic Data

-

Circular dichroism (CD) : Reduced NP-2 shows a random coil spectrum, contrasting the native β-sheet signature .

-

Binding affinity : Surface plasmon resonance (SPR) reveals a >10-fold decrease in lipid bilayer binding after reduction .

Pathogen Resistance Mechanisms

Reduced NP-2 is ineffective against defensin-resistant pathogens:

-

Staphylococcus aureus: Lysinylated phospholipids and D-alanylated teichoic acids repel disordered peptides .

-

Neisseria gonorrhoeae: Efflux pumps expel linearized defensins .

Therapeutic Implications

科学的研究の応用

Np₂Co₁₇ has several scientific research applications due to its unique properties:

Biology: While direct biological applications are limited, the compound’s magnetic properties could be explored for potential use in biomedical imaging and diagnostics.

Medicine: Research into the compound’s properties may contribute to the development of new materials for medical devices and diagnostic tools.

Industry: Np₂Co₁₇’s magnetic properties make it a candidate for use in advanced magnetic materials and devices.

作用機序

Np₂Co₁₇がその効果を発揮するメカニズムは、主にその磁気特性に関連しています。 この化合物は、ネプツニウムとコバルト原子の磁気モーメントの整列により強磁性秩序を示します 。 関与する分子標的と経路には、サイト平均ネプツニウムモーメントへのスピンと軌道の寄与が含まれ、これらは化合物の全体的な磁気挙動に影響を与えます .

類似化合物の比較

類似化合物

Np₂Co₁₇に類似する化合物には、ネプツニウム鉄 (Np₂Fe₁₇) やネプツニウムニッケル (Np₂Ni₁₇) などの他のネプツニウム-遷移金属二元化合物が含まれます。

独自性

Np₂Co₁₇は、ネプツニウムとコバルトの特定の組み合わせにより、独特の構造的、電子的、磁気的特性を持つため、ユニークです 。この化合物の強磁性秩序と高温安定性は、他の類似化合物とは異なります。

参考文献

類似化合物との比較

Similar Compounds

Similar compounds to Np₂Co₁₇ include other neptunium-transition-metal binary compounds, such as neptunium iron (Np₂Fe₁₇) and neptunium nickel (Np₂Ni₁₇).

Uniqueness

Np₂Co₁₇ is unique due to its specific combination of neptunium and cobalt, resulting in distinct structural, electronic, and magnetic properties . The compound’s ferromagnetic order and high-temperature stability set it apart from other similar compounds.

References

特性

CAS番号 |

88086-40-2 |

|---|---|

分子式 |

C161H282N62O36S6 |

分子量 |

3855 g/mol |

IUPAC名 |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C161H282N62O36S6/c1-20-84(15)120(148(254)206-91(38-25-51-182-153(163)164)125(231)192-70-115(224)197-92(39-26-52-183-154(165)166)132(238)220-121(85(16)21-2)149(255)212-106(67-90-68-181-77-193-90)151(257)223-61-35-48-114(223)145(251)210-103(64-80(7)8)136(242)215-112(76-265)143(249)217-110(74-263)141(247)203-97(44-31-57-188-159(175)176)130(236)207-100(152(258)259)46-33-59-190-161(179)180)221-133(239)98(45-32-58-189-160(177)178)204-140(246)109(73-262)216-137(243)104(66-89-36-23-22-24-37-89)198-116(225)69-191-122(228)86(17)194-126(232)93(40-27-53-184-155(167)168)199-128(234)95(42-29-55-186-157(171)172)201-131(237)99(49-50-117(226)227)205-134(240)102(63-79(5)6)209-144(250)113-47-34-60-222(113)150(256)105(65-81(9)10)211-142(248)111(75-264)214-135(241)101(62-78(3)4)208-123(229)87(18)195-127(233)94(41-28-54-185-156(169)170)200-129(235)96(43-30-56-187-158(173)174)202-139(245)108(72-261)213-124(230)88(19)196-138(244)107(71-260)218-147(253)119(83(13)14)219-146(252)118(162)82(11)12/h22-24,36-37,68,77-88,91-114,118-121,260-265H,20-21,25-35,38-67,69-76,162H2,1-19H3,(H,181,193)(H,191,228)(H,192,231)(H,194,232)(H,195,233)(H,196,244)(H,197,224)(H,198,225)(H,199,234)(H,200,235)(H,201,237)(H,202,245)(H,203,247)(H,204,246)(H,205,240)(H,206,254)(H,207,236)(H,208,229)(H,209,250)(H,210,251)(H,211,248)(H,212,255)(H,213,230)(H,214,241)(H,215,242)(H,216,243)(H,217,249)(H,218,253)(H,219,252)(H,220,238)(H,221,239)(H,226,227)(H,258,259)(H4,163,164,182)(H4,165,166,183)(H4,167,168,184)(H4,169,170,185)(H4,171,172,186)(H4,173,174,187)(H4,175,176,188)(H4,177,178,189)(H4,179,180,190)/t84-,85-,86-,87-,88-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,118-,119-,120-,121-/m0/s1 |

InChIキー |

AEUKDPKXTPNBNY-XEYRWQBLSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |

正規SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N |

Key on ui other cas no. |

88086-40-2 |

配列 |

VVCACRRALCLPLERRAGFCRIRGRIHPLCCRR |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。